molecular formula C9H13N3OS B3009561 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol CAS No. 295362-84-4

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Cat. No.: B3009561
CAS No.: 295362-84-4
M. Wt: 211.28
InChI Key: WQWRJHNAHFRXJM-UHFFFAOYSA-N
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Description

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol ( 1023813-22-0) is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol. This reagent features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to interact with a wide range of biological targets, making it a versatile building block for drug discovery . The structure is substituted with a morpholine ring and a thiol group, which are key functional motifs for enhancing binding affinity and modulating physicochemical properties. Researchers value this compound for its potential in designing novel therapeutic agents. Pyrimidine-morpholine hybrids are of significant interest in the development of anti-infective agents. Recent scientific studies highlight the role of such hybrids in creating potent antifungal compounds that target critical fungal enzymes like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) . Furthermore, the pyrimidine-thiol moiety provides a reactive handle for further synthetic modification, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening against various disease targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRJHNAHFRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol typically involves the reaction of 4-methyl-6-chloropyrimidine-2-thiol with morpholine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-sulfonyl.

    Reduction: The major product is the reduced form of the pyrimidine ring.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Key Features Reference ID
4-Methyl-6-(trifluoromethyl)pyrimidine-2-thiol 4-Me, 6-CF₃, 2-SH Electron-withdrawing CF₃ group enhances stability and lipophilicity
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine 4-Morpholine, 6-CF₃Ph, 2-NH₂ Aromatic CF₃Ph group increases steric bulk and hydrophobicity
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol 4-Biphenyl, 2-SH Bulky biphenyl group enhances π-π stacking interactions
4-Methyl-6-phenylpyrimidin-2-amine 4-Me, 6-Ph, 2-NH₂ Phenyl group improves binding to hydrophobic targets
4-Amino-2-(methylthio)-6-pyrimidinol 4-NH₂, 6-OH, 2-SMe Hydroxyl and amino groups enable hydrogen bonding
Key Observations:
  • Electronic Effects : The morpholine group (electron-rich due to oxygen and nitrogen) in the target compound contrasts with electron-withdrawing groups like CF₃ (in ) or aromatic systems (in ), altering reactivity and binding affinity.
  • Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce conformational flexibility compared to the smaller morpholine ring.

Reactivity Comparison

  • Thiol Group : The -SH group in the target compound is more reactive than -SMe (in ) or -NH₂ (in ), enabling disulfide formation or metal coordination.
  • Morpholine Stability : Morpholine’s stability under acidic/basic conditions contrasts with labile groups like CF₃ (in ), which may hydrolyze under harsh conditions.

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : The morpholine ring improves water solubility compared to analogs with aromatic substituents (e.g., ).
  • LogP Values: Target compound (estimated): ~1.5 (moderate lipophilicity). 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol (): LogP 3.1 (highly lipophilic). 4-Amino-2-(methylthio)-6-pyrimidinol (): LogP ~0.5 (hydrophilic due to -OH and -NH₂).

Anti-Inflammatory and Anti-Tumor Activity

  • Morpholine may enhance tissue penetration.
  • Analog-Specific Activities :
    • 4-Methyl-6-phenylpyrimidin-2-amine () : Used in pesticides and drugs due to phenyl group interactions with hydrophobic enzyme pockets.
    • 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () : CF₃Ph group likely improves binding to targets like kinases.

Toxicity Considerations

  • Acute toxicity studies on zebrafish (Danio rerio) for pyrimidine-2-thiol derivatives indicate moderate toxicity (LC₅₀ > 100 mg/L) . Morpholine-containing compounds may show lower toxicity due to metabolic stability.

Biological Activity

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of both a morpholine group and a thiol functional group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and implications for therapeutic applications.

Targeting Cancer Cells: Research indicates that this compound exhibits significant anticancer activity through various mechanisms. It has been shown to induce apoptosis selectively in cancer cells while sparing non-tumorigenic cells, demonstrating a promising therapeutic window for cancer treatment .

Inhibition of Inflammatory Pathways: Similar compounds have demonstrated neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. This suggests that this compound may also exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Anticancer Properties

A study by Gaonkar et al. (2018) highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound was found to inhibit the growth of various cancer cell lines, with notable selectivity towards tumor cells compared to normal cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)12.520
A549 (Lung)15.018
HeLa (Cervical)10.025
MCF10A (Non-tumorigenic)>100-

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies have indicated that it can reduce neuronal cell death induced by oxidative stress and inflammatory cytokines, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

One notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues .

Another study explored its effects on neuronal cultures exposed to neurotoxic agents. The compound demonstrated a protective effect against cell death and preserved neuronal function, further supporting its potential as a therapeutic agent for neurodegenerative diseases .

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